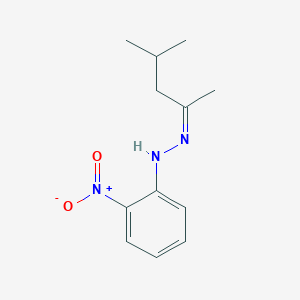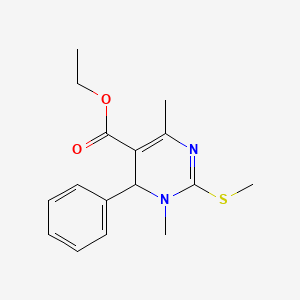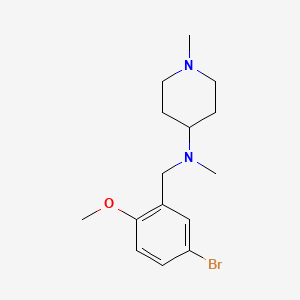
1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Vue d'ensemble
Description
1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It also affects the levels of other neurotransmitters, such as norepinephrine and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which are important neurotransmitters involved in mood regulation. It also decreases the levels of dopamine, which is associated with reward and pleasure. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its potential therapeutic properties in various neurological disorders and its anti-inflammatory and anti-cancer properties. However, its limitations include the lack of understanding of its exact mechanism of action and potential side effects.
Orientations Futures
Future research on 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine should focus on the following directions:
1. Investigating its potential therapeutic properties in other neurological disorders, such as bipolar disorder and post-traumatic stress disorder.
2. Studying its effects on other neurotransmitters, such as GABA, and their role in mood regulation.
3. Examining its potential side effects and developing strategies to minimize them.
4. Investigating its potential use as an anti-inflammatory and anti-cancer agent.
5. Developing new synthesis methods for 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine to improve its purity and yield.
In conclusion, 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic properties and develop strategies to minimize its potential side effects.
Applications De Recherche Scientifique
1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-2-20-10-12-22(13-11-20)19-24-17-15-23(16-18-24)14-6-9-21-7-4-3-5-8-21/h3-13H,2,14-19H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGRLUJJEBPEAM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide](/img/structure/B3835224.png)




![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3835259.png)



![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-1-azepanesulfonamide](/img/structure/B3835292.png)
![2,6-di-tert-butyl-4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3835299.png)

![3'-oxo-2',5',6',8'-tetrahydro-3'H-spiro[1,3-dioxepane-2,7'-isoquinoline]-4'-carbonitrile](/img/structure/B3835315.png)
